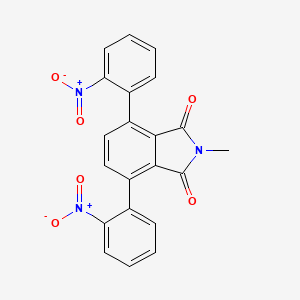
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- typically involves multi-step organic reactions. A common approach might include the nitration of a precursor compound followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. Safety measures are paramount due to the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups would yield corresponding amines, while oxidation might produce nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Similar in structure and often used in organic synthesis.
Nitroaromatic Compounds: Share the nitro functional groups and exhibit similar reactivity.
Isoindoline Derivatives: Structurally related and used in similar applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-methyl-4,7-bis(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with tailored functionalities.
Properties
CAS No. |
171824-52-5 |
|---|---|
Molecular Formula |
C21H13N3O6 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-methyl-4,7-bis(2-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13N3O6/c1-22-20(25)18-14(12-6-2-4-8-16(12)23(27)28)10-11-15(19(18)21(22)26)13-7-3-5-9-17(13)24(29)30/h2-11H,1H3 |
InChI Key |
AVGJGSLWGFOMEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2C1=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


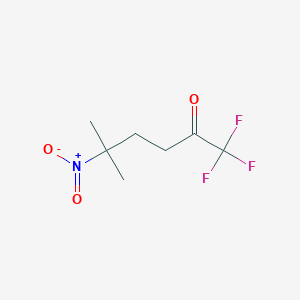
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
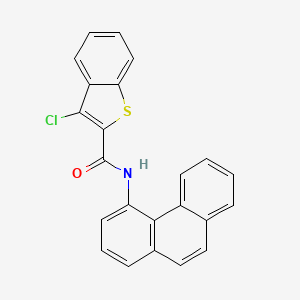
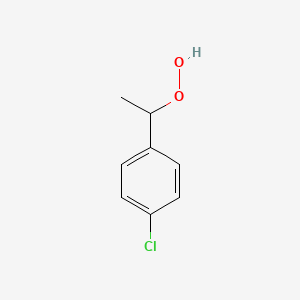

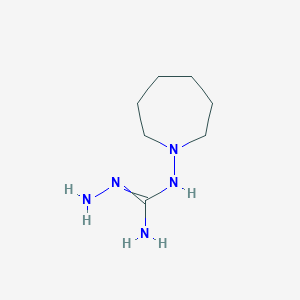
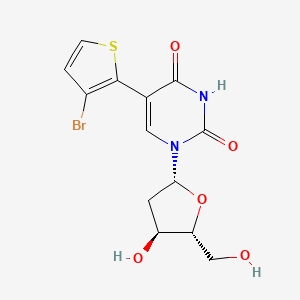
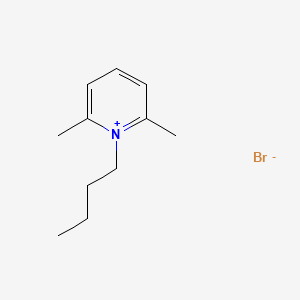
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
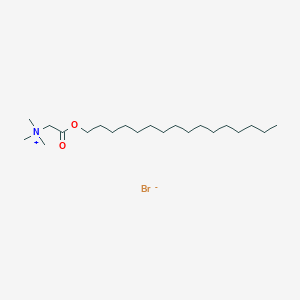
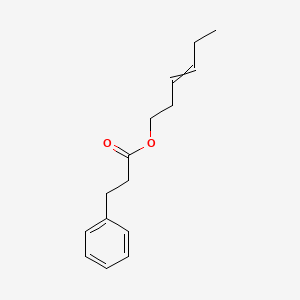
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
